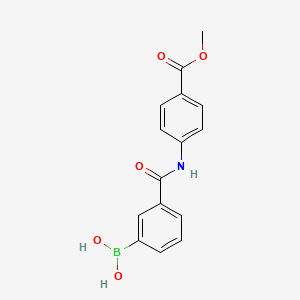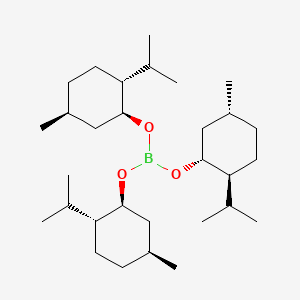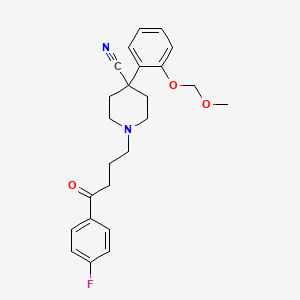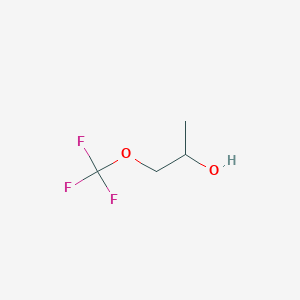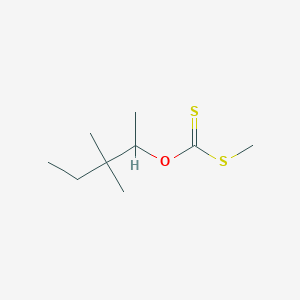![molecular formula C15H16F13NO4S B13409735 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate CAS No. 67939-61-1](/img/structure/B13409735.png)
4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate is a fluorinated methacrylate compound with the molecular formula C14H14F13NO4S and a molar mass of 539.31 g/mol . This compound is known for its unique chemical structure, which includes a tridecafluorohexyl group, making it highly hydrophobic and chemically resistant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate typically involves the reaction of methacrylic acid with 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butanol under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to remove any impurities and obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Polymerization: As a methacrylate, it can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate primarily involves its ability to form stable, hydrophobic surfaces. The tridecafluorohexyl group imparts significant hydrophobicity, making it useful in applications where water repellency is desired. The methacrylate group allows for polymerization, enabling the formation of high molecular weight polymers with unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.
2-Propenoic acid, 4-[methyl[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]butyl ester: Another similar compound with slight variations in the ester group.
Uniqueness
4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate is unique due to its combination of a highly fluorinated side chain and a methacrylate group, which allows for the formation of polymers with exceptional chemical resistance and hydrophobicity. This makes it particularly valuable in applications requiring durable, water-repellent coatings .
Eigenschaften
CAS-Nummer |
67939-61-1 |
|---|---|
Molekularformel |
C15H16F13NO4S |
Molekulargewicht |
553.3 g/mol |
IUPAC-Name |
4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H16F13NO4S/c1-8(2)9(30)33-7-5-4-6-29(3)34(31,32)15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h1,4-7H2,2-3H3 |
InChI-Schlüssel |
KKCCHFWHAXJXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)
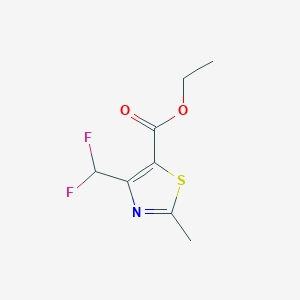
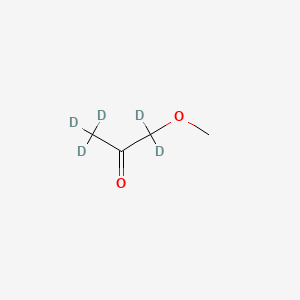
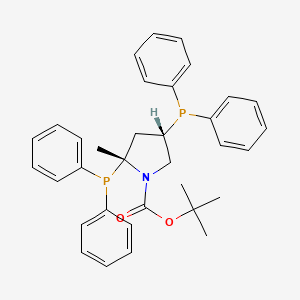
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)
![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
